(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol
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Overview
Description
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols This compound features a chiral center at the second carbon atom, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro group followed by selective reduction of the ketone. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction methods.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-one.
Reduction: (2R)-2-(4-Fluoro-2-aminophenyl)propan-1-ol.
Substitution: (2R)-2-(4-Amino-2-nitrophenyl)propan-1-ol, (2R)-2-(4-Mercapto-2-nitrophenyl)propan-1-ol.
Scientific Research Applications
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups on the aromatic ring can influence the compound’s binding affinity and specificity. The secondary alcohol group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-Chloro-2-nitrophenyl)propan-1-ol
- (2R)-2-(4-Bromo-2-nitrophenyl)propan-1-ol
- (2R)-2-(4-Methyl-2-nitrophenyl)propan-1-ol
Uniqueness
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(2R)-2-(4-fluoro-2-nitrophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUJWIWWQOIPH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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